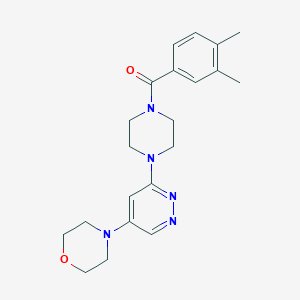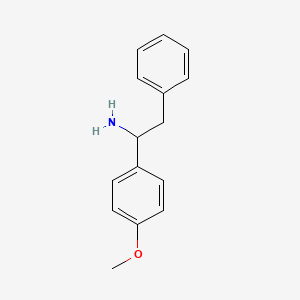![molecular formula C15H15N3O4 B2361351 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1211211-96-9](/img/structure/B2361351.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide” is a chemical compound. It is related to the class of compounds known as benzylisoquinoline alkaloids . These alkaloids are often found in plants and have a wide range of biological activities.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the synthesis of aporphine alkaloids with a benzo[d][1,3]dioxole structure feature was established using a strategy based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .Aplicaciones Científicas De Investigación
Crystal Structure and Synthesis
Crystallographic studies on compounds with similar structural motifs, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveal insights into their conformation, molecular interactions, and potential for further chemical modifications. For instance, studies have described the folded conformation of these compounds, highlighting the intramolecular hydrogen bonding that stabilizes their structure (Subasri et al., 2016); (Subasri et al., 2017). These structural analyses are crucial for understanding the reactivity and potential applications of such compounds in medicinal chemistry and material science.
Biological Activities and Therapeutic Potential
Research on compounds structurally related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide often explores their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For example, derivatives of similar pyrimidines and thiazolidinones have been evaluated for their COX-1/COX-2 inhibitory activities, analgesic, and anti-inflammatory effects (Abu‐Hashem et al., 2020). Another study synthesized classical and nonclassical antifolates based on pyrimidine scaffolds, examining their inhibitory activities against dihydrofolate reductase (DHFR), a key enzyme in the folate pathway, which is a common target in cancer therapy (Gangjee et al., 2007).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-10-4-15(20)18(8-17-10)7-14(19)16-6-11-2-3-12-13(5-11)22-9-21-12/h2-5,8H,6-7,9H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRKSWOFQMQFMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-mesityl-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2361268.png)
![1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2361270.png)

![8-[(2,6-Dichloropyridin-3-yl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2361273.png)


![N-(furan-2-ylmethyl)-4-((8-methoxy-4-oxo-2-thioxo-1H-pyrimido[5,4-b]indol-3(2H,4H,5H)-yl)methyl)benzamide](/img/structure/B2361278.png)


![tert-butyl N-{[(1-cyanocyclobutyl)carbamoyl]methyl}-N-methylcarbamate](/img/structure/B2361282.png)
![3-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B2361284.png)
![6-ethyl 3-methyl 2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2361286.png)
![N-(benzo[d]thiazol-2-yl)-5-bromo-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2361289.png)
![(1H-indol-6-yl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2361290.png)